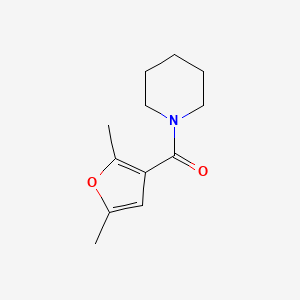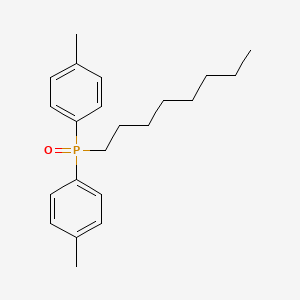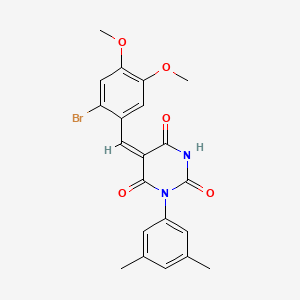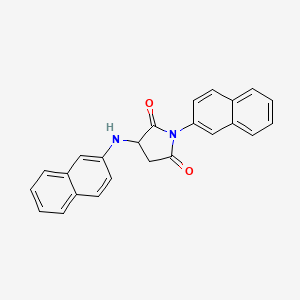![molecular formula C20H25N3O4S B5201322 ethyl 4-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}sulfonyl)benzoate](/img/structure/B5201322.png)
ethyl 4-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}sulfonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}sulfonyl)benzoate, also known as EPPB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism.
Wissenschaftliche Forschungsanwendungen
Pyridinium Ionic Liquids
Pyridinium salts, which are structurally related to the compound , have been extensively studied for their application as ionic liquids . These salts can form liquids with low melting points that exhibit unique properties such as high thermal stability, low volatility, and good electrical conductivity. They are used in a variety of applications, including as solvents for chemical reactions and in electrochemical devices like batteries and capacitors.
Anti-Microbial Agents
The pyridinium moiety is known to confer anti-microbial properties. Research has shown that pyridinium compounds can be effective against a range of microbial pathogens . This makes them valuable for the development of new anti-microbial agents that could be used to treat infections resistant to current antibiotics.
Anti-Cancer Research
Compounds containing pyridinium structures have been identified as potential anti-cancer agents . Their ability to interact with biological molecules can make them suitable for targeting specific pathways involved in cancer cell proliferation and survival.
Anti-Malarial Agents
The anti-malarial potential of pyridinium compounds is another area of interest. These compounds can be designed to interfere with the life cycle of the malaria parasite, offering a route to new therapeutic agents .
Anti-Cholinesterase Inhibitors
Pyridinium salts have been investigated for their use as anti-cholinesterase inhibitors . These inhibitors can increase the levels of neurotransmitters in the brain and are used in the treatment of conditions like Alzheimer’s disease.
Gene Delivery Systems
The structural features of pyridinium compounds allow them to form complexes with DNA, which can be used for gene delivery applications . This is crucial for gene therapy strategies where the delivery of genetic material to specific cells is required.
Material Science
Pyridinium salts have applications in material science due to their ability to form structured networks . They can be used in the creation of novel materials with specific properties for use in electronics, optics, and other technological applications.
Solvent Extraction Modelling
The related compound 4-(2-{[2-(4-Pyridinyl)ethyl]sulfanyl}ethyl)pyridine has been used in solvent extraction modelling, particularly in the extraction of lanthanides and actinides . This application is vital for nuclear waste management and the recycling of rare earth elements.
Eigenschaften
IUPAC Name |
ethyl 4-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-2-27-20(24)18-3-5-19(6-4-18)28(25,26)23-15-13-22(14-16-23)12-9-17-7-10-21-11-8-17/h3-8,10-11H,2,9,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRMSBXEZOJOGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>60.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85268840 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-naphthol hydrochloride](/img/structure/B5201263.png)
![2-(3-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5201282.png)
![2-chloro-N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5201286.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5201287.png)
![ethyl N-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-beta-alaninate](/img/structure/B5201288.png)



![(3S*)-4-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1-ethyl-3-methyl-2-piperazinone](/img/structure/B5201312.png)
![3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol](/img/structure/B5201330.png)

![5-(3-nitrophenyl)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5201343.png)